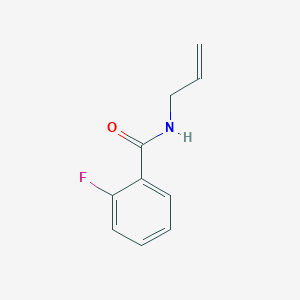

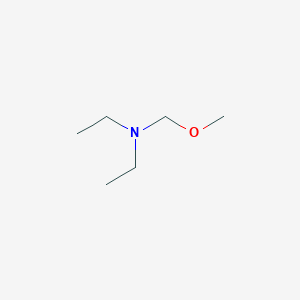

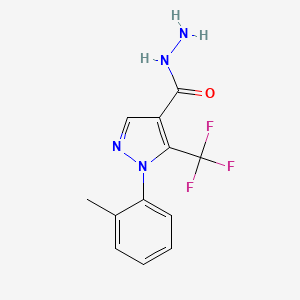

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate

概要

説明

“Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is a chemical compound that has been studied for its effects on plant growth and secondary metabolite accumulation . It is one of the components of root exudates and has been identified as a nitrification inhibitor in soil . It also modulates plant growth and root system architecture . It has been used in the enzymatic coupling of saccharides to protein .

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C10H13NO3 . The average mass is 181.166 Da . Further details about its physical and chemical properties are not available in the current sources.作用機序

Target of Action

AC-D-TYR-OME, also known as “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” or “®-Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate”, is a synthetic compound that has been used in various biochemical studies It’s known that tyrosine-based compounds often interact with enzymes such as pepsin .

Mode of Action

It’s known that the compound can undergo reactions involving radical hydrogen atom transfer (hat) from the phenolic oh group, which is a kinetically preferred pathway . This pathway can be influenced by the presence of an amine, which can form a hydrogen bond with the phenolic OH group and shut down the HAT pathway .

Biochemical Pathways

It’s known that tyrosine-based compounds can affect various biochemical pathways, including those involving enzymes like pepsin . In the case of pepsin, the compound can affect the enzyme’s activity, potentially influencing the breakdown of proteins .

Pharmacokinetics

It’s known that the compound’s solubility in aqueous solutions can be limited, which can affect its bioavailability .

Result of Action

It’s known that the compound can undergo reactions that result in changes at the molecular level, such as the transfer of hydrogen atoms . These reactions can potentially influence various cellular processes.

Action Environment

The action of AC-D-TYR-OME can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . In an alkaline environment, where the phenolic OH group is deprotonated, the reaction is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .

実験室実験の利点と制限

The advantages of using methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate as a reagent in laboratory experiments include its low cost, its ease of use, and its ability to react with electron-rich substrates. The main limitation of using this reagent is that it is not as reactive as some other reagents, such as acyl halides.

将来の方向性

The potential future directions of research on methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate include exploring its potential as a catalyst in the synthesis of other compounds, studying its biochemical and physiological effects, and investigating its potential as a reagent in the synthesis of pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of this reagent, as well as on its potential uses in other areas of organic synthesis.

科学的研究の応用

Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate has been used as a reagent in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of peptides, and as a reagent in the synthesis of phospholipids. It has also been used as a reagent in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.

Safety and Hazards

While specific safety and hazard information for “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been found to react with aliphatic peroxyl radicals, a model for lipid peroxyl radicals, in a process involving radical hydrogen atom transfer from the phenolic OH group .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate plant growth and secondary metabolite accumulation in Perilla frutescens, a type of medicinal and edible plant .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . In an alkaline environment, the reaction of this compound is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on its role in specific metabolic pathways are still needed.

特性

IUPAC Name |

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVXLWZDYZILN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302604 | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65160-71-6 | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65160-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B3433845.png)

![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)

![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)